Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-
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Overview
Description
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol is an organic compound that features a complex structure with a cyclohexanol core, an imidazole ring, and a methylthio-substituted phenyl group
Preparation Methods
The synthesis of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Attachment of the methylthio group:
Cyclohexanol core formation: The final step involves the formation of the cyclohexanol core, which can be achieved through various methods, including Grignard reactions or reduction of ketones.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions but can include ketones, aldehydes, and various substituted derivatives.
Scientific Research Applications
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol can be compared with other similar compounds, such as:
1-(2-(Methylthio)phenyl)cyclohexanol: Lacks the imidazole ring, which may reduce its biological activity.
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)ethanol: Has a shorter carbon chain, which may affect its chemical properties and reactivity.
1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanone:
The uniqueness of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol lies in its combination of a cyclohexanol core, an imidazole ring, and a methylthio-substituted phenyl group, which together confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
874133-76-3 |
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Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[1-(2-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2OS/c1-20-14-8-4-3-7-13(14)18-12-11-17-15(18)16(19)9-5-2-6-10-16/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3 |
InChI Key |
LZCMGNXBEIDOLI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1N2C=CN=C2C3(CCCCC3)O |
Origin of Product |
United States |
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